![molecular formula C15H22N6O2S B2358526 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 953931-38-9](/img/structure/B2358526.png)
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H22N6O2S and its molecular weight is 350.44. The purity is usually 95%.
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Biological Activity
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolopyrimidines, characterized by a core structure that includes a pyrazolo[3,4-d]pyrimidine framework. The presence of an ethylthio group and a morpholino group enhances its reactivity and biological interactions.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₂N₆O₂S |
Molecular Weight | 350.4 g/mol |
CAS Number | 953931-38-9 |
This compound has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound may disrupt cancer cell proliferation and induce apoptosis through various pathways, including the activation of caspases and modulation of poly(ADP-ribose) polymerase (PARP) activity.
Antiproliferative Effects
In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : TK-10 (renal cancer), HT-29 (colorectal cancer)
- IC₅₀ Values : Indicate the concentration required to inhibit cell growth by 50%.
Case Studies
-
Study on CDK2 Inhibition :
- Objective : Evaluate the potency of this compound against CDK2.
- Findings : The compound demonstrated a significant reduction in CDK2 activity, leading to G1 phase arrest in cancer cells.
-
Apoptosis Induction :
- Objective : Assess the apoptotic effects on cancer cells.
- Methodology : Flow cytometry was used to analyze apoptosis markers.
- Results : Increased caspase activation was observed, confirming the compound's role in promoting apoptosis.
Comparative Analysis with Similar Compounds
To understand the relative efficacy of this compound, it is essential to compare it with other known inhibitors.
Compound Name | Target | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
N-(2-(6-(ethylthio)-4-morpholino... | CDK2 | 0.5 | CDK inhibition |
Compound X | CDK2 | 0.8 | CDK inhibition |
Compound Y | PARP | 0.3 | PARP inhibition |
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-3-24-15-18-13(20-6-8-23-9-7-20)12-10-17-21(14(12)19-15)5-4-16-11(2)22/h10H,3-9H2,1-2H3,(H,16,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMYTUGZMVBLQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C)C(=N1)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.